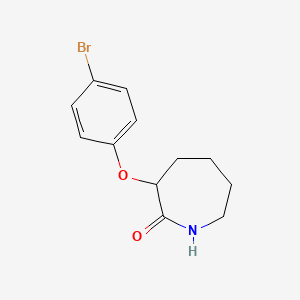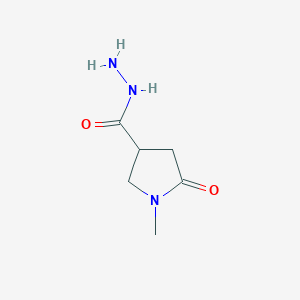![molecular formula C11H6ClF3N2O3 B1438343 1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152614-40-8](/img/structure/B1438343.png)
1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a hydroxy group at the 4-position and a carboxylic acid group at the 3-position. The 1-position of the pyrazole ring is attached to a phenyl ring, which is further substituted with a chloro group and a trifluoromethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the hydroxy and carboxylic acid groups, and the attachment of the substituted phenyl ring. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the substituted phenyl ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups on the phenyl ring could have significant effects on the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The hydroxy and carboxylic acid groups could potentially undergo a variety of reactions, including esterification, acid-base reactions, and redox reactions. The aromatic rings might also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxy and carboxylic acid groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum.Aplicaciones Científicas De Investigación
Optical Nonlinearity and Material Applications The pyrazole derivative, specifically a compound with a carboxylic acid group and ester substituent, showcased significant optical nonlinearity. This property was explored using the open-aperture z-scan technique, suggesting its potential for optical limiting applications (Chandrakantha et al., 2013).
Heterocyclic Dye Production Research indicates the use of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid in creating heterocyclic dyes. The λmax of these dyes is influenced by the substituent effects on aromatic rings and the type of heterocyclic rings. The study highlights the role transformation for donor and acceptor in these dyes, providing insights into azo ⇌ hydrazone tautomeric transformations (Tao et al., 2019).
Synthesis of Condensed Pyrazoles The title compound plays a role in the synthesis of condensed pyrazoles. The research detailed the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process led to the creation of various condensed pyrazoles, highlighting the compound's utility in complex chemical syntheses (Arbačiauskienė et al., 2011).
Safety And Hazards
Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be explored for applications in medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature references are needed. If you have any specific questions or need further information, feel free to ask!
Propiedades
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(6(3-5)11(13,14)15)17-4-8(18)9(16-17)10(19)20/h1-4,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKZIZTGMIXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)



![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)







